



Application Notes and Protocols for PROTAC ER Degrader-10

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Compound of Interest		
Compound Name:	PROTAC ER Degrader-10	
Cat. No.:	B15541776	Get Quote

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Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to harness the cell's own ubiquitin-proteasome system to selectively target and degrade proteins of interest.[1] **PROTAC ER Degrader-10** is a potent and orally active PROTAC designed to target the estrogen receptor alpha (ER α) for degradation.[2] ER α is a key driver in the pathogenesis of ER-positive breast cancer, and its degradation presents a promising therapeutic strategy to overcome resistance to traditional endocrine therapies.[3]

This document provides a detailed protocol for the use of **PROTAC ER Degrader-10** to induce $ER\alpha$ degradation in cancer cell lines and the subsequent analysis of this degradation using Western blotting.

Mechanism of Action

PROTAC ER Degrader-10 is a heterobifunctional molecule composed of a ligand that binds to ER α and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a linker.[2][4] The simultaneous binding of **PROTAC ER Degrader-10** to ER α and CRBN forms a ternary complex, which brings the E3 ligase in close proximity to ER α .[1] This proximity facilitates the ubiquitination of ER α , marking it for recognition and subsequent degradation by the 26S proteasome.[5] The PROTAC molecule is then released and can catalytically induce the degradation of multiple ER α proteins.[1]



Data Presentation

The efficacy of **PROTAC ER Degrader-10** has been demonstrated in various ER-positive breast cancer cell lines. The key quantitative parameters for a PROTAC are its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation (Dmax).[6]

Cell Line	DC50 (nM)	Dmax (% Degradation)	Reference
MCF-7	0.37 - 1.1	>95%	[2][3]
T47D	0.37 - 1.1	>95%	[2][3]
CAMA-1	0.37 - 1.1	Not Reported	[2]

Experimental Protocols

Protocol 1: Western Blot Analysis of ERα Degradation

This protocol describes the assessment of ER α protein degradation in response to treatment with **PROTAC ER Degrader-10**.

Materials:

- Cell Lines: ERα-positive breast cancer cell lines (e.g., MCF-7, T47D).
- PROTAC: PROTAC ER Degrader-10 (MedchemExpress, Cat. No. HY-136343).[2]
- Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM with 10% FBS).
- · Reagents:
 - DMSO (Vehicle control).
 - Proteasome inhibitor (e.g., MG132) for control experiments.[7]
 - Phosphate-buffered saline (PBS).



- RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
- BCA protein assay kit.
- Laemmli sample buffer.
- SDS-PAGE gels (e.g., 4-12% gradient gels).
- PVDF or nitrocellulose membranes.
- Transfer buffer.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies:
 - Anti-ERα antibody (e.g., Cell Signaling Technology, Cat. No. 8644).[8]
 - Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-tubulin).[9][10][11]
- HRP-conjugated secondary antibody.
- Enhanced chemiluminescence (ECL) substrate.
- Imaging system.

Procedure:

- Cell Seeding and Treatment:
 - Seed cells (e.g., MCF-7 or T47D) in 6-well plates at a density that allows them to reach
 70-80% confluency at the time of treatment.
 - Allow cells to adhere overnight.
 - Prepare a stock solution of PROTAC ER Degrader-10 in DMSO (e.g., 10 mM).
 - Treat cells with a range of concentrations of PROTAC ER Degrader-10 (e.g., 0.1, 1, 10, 100, 1000 nM) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated



vehicle control. For a positive control for proteasome-mediated degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 μ M MG132) for 1-2 hours before adding **PROTAC ER Degrader-10**.[7]

Cell Lysis:

- After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
- Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 μL per well of a 6-well plate).
- Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant to a new pre-chilled tube.

Protein Quantification:

- Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
- Sample Preparation and SDS-PAGE:
 - Normalize the protein concentration of all samples with lysis buffer.
 - Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
 - Load equal amounts of protein (e.g., 20-30 μg) per lane onto an SDS-PAGE gel.
 - Perform electrophoresis to separate the proteins.

Protein Transfer:

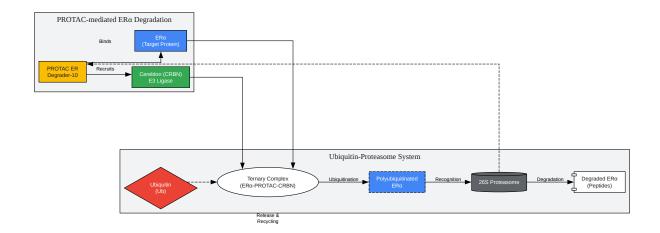
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:



- Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
- Incubate the membrane with the primary anti-ERα antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
- Wash the membrane three times for 10-15 minutes each with TBST.
- Detection and Analysis:
 - Apply ECL substrate to the membrane according to the manufacturer's instructions.
 - Visualize the protein bands using a chemiluminescence imaging system.
 - To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody.
 - Quantify the band intensities using image analysis software. Normalize the ERα band intensity to the loading control band intensity. The percentage of degradation can be calculated relative to the vehicle control.

Mandatory Visualization

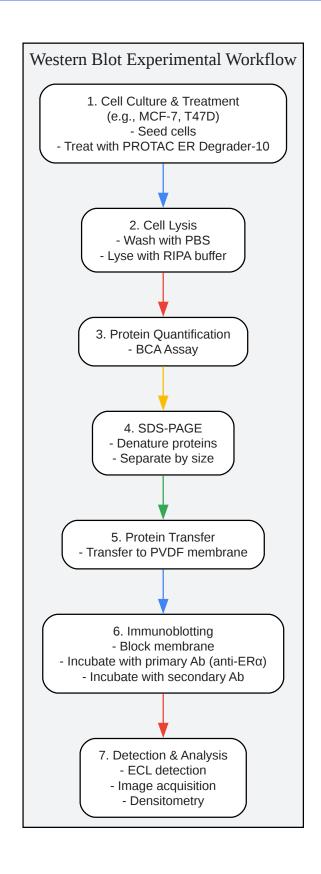




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Caption: Mechanism of action of PROTAC ER Degrader-10.





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Caption: Experimental workflow for Western blotting.



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